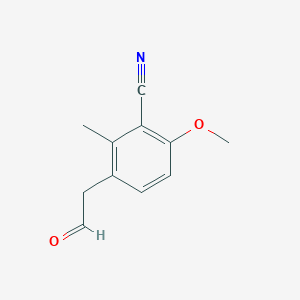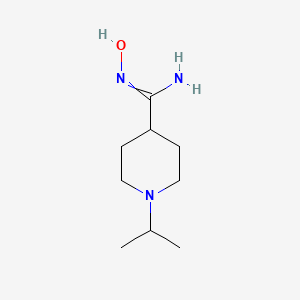
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone is an organic compound that belongs to the class of brominated phenols. This compound is characterized by the presence of three bromine atoms and a hydroxy group attached to a phenyl ring, along with an ethanone group. It is known for its significant reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone typically involves the bromination of 4-hydroxyacetophenone. The process can be carried out using molecular bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of solid bromine carriers can also be employed to minimize the hazards associated with handling molecular bromine .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a quinone derivative, while reduction of the carbonyl group yields a secondary alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxy group play a crucial role in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane:
4-Bromo-3,5-dimethylphenol: This compound is used in organic synthesis and has a similar brominated phenol core but with different substituents.
Uniqueness
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern and the presence of an ethanone group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in research and industry .
Properties
Molecular Formula |
C8H5Br3O2 |
|---|---|
Molecular Weight |
372.84 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O2/c9-3-7(12)4-1-5(10)8(13)6(11)2-4/h1-2,13H,3H2 |
InChI Key |
QJYHZXHBVVDNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorobenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B8587154.png)




![3,5-Diamino-4-[(Naphthalen-2-Yl)Hydrazono]Pyrazole](/img/structure/B8587189.png)


![5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8587216.png)



